
4-(Cyclobutylmethoxy)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutylmethoxy)-1H-pyrazole: is a chemical compound with the following IUPAC name: 4-(cyclobutylmethoxy)aniline . Its molecular formula is C₁₁H₁₅NO , and its molecular weight is approximately 177.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(cyclobutylmethoxy)aniline. One common method involves the reaction of aniline with cyclobutylmethyl chloride under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These may include batch or continuous reactions, optimized reaction conditions, and purification steps to yield high-purity 4-(cyclobutylmethoxy)aniline.
Análisis De Reacciones Químicas
Reactivity: 4-(Cyclobutylmethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Acylation and Alkylation: It can react with acylating or alkylating agents.
Nucleophilic Substitution: Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH).
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Acylation and Alkylation: Employ acyl chlorides or alkyl halides with Lewis acids (e.g., AlCl₃).
Major Products: The major product of the reactions depends on the specific reagents and conditions used. For example, nucleophilic substitution may yield N-alkylated or N-acylated derivatives of 4-(cyclobutylmethoxy)aniline.
Aplicaciones Científicas De Investigación
4-(Cyclobutylmethoxy)aniline finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features.
Biological Studies: It may serve as a probe for investigating biological processes or as a building block for bioactive molecules.
Materials Science: Its derivatives could be useful in designing functional materials.
Mecanismo De Acción
The exact mechanism by which 4-(cyclobutylmethoxy)aniline exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 4-(cyclobutylmethoxy)aniline is unique in its structure, similar compounds include:
4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-5-hydroxy-2-methoxybenzaldehyde: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-N-cyclopropylbenzenemethanamine: (CAS: 1493311-85-5)
These compounds share some structural similarities but have distinct properties and applications. Researchers continue to explore their potential in various fields.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-(cyclobutylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(3-1)6-11-8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10) |
Clave InChI |
QRSKWNCGIKXHRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)COC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


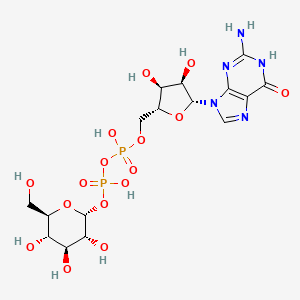
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)


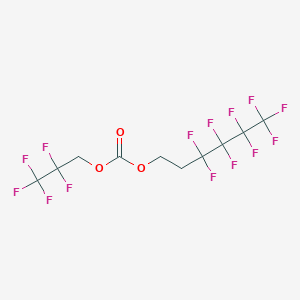


![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
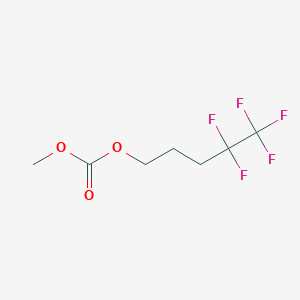

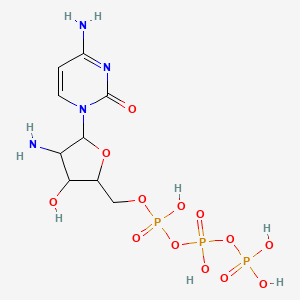
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)
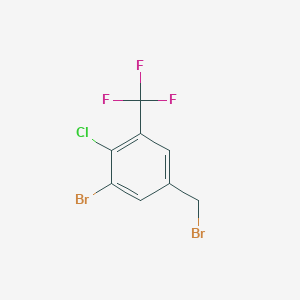
![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
